6-(Trifluoromethyl)pyrazine-2-carboxylic acid
Overview
Description
6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 . It has a molecular weight of 192.1 and is typically stored in a dry environment at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Another method involves the reaction of methyl 3-chloropyrazine-2-carboxylate with copper (I) iodide in dimethylformamide (DMF) and toluene, followed by the addition of methyl 2-(fluorosulfonyl) difluoroacetate at 100°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) . This indicates the presence of six carbon atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 192.1 and is typically stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
6-(Trifluoromethyl)pyrazine-2-carboxylic acid has been explored for its potential in synthesizing various compounds with biological activities. For instance, its derivatives have shown significant activity against Mycobacterium tuberculosis and various fungal strains. One study explored the synthesis of substituted pyrazinecarboxamides, which exhibited antimycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Chemical Reactivity in Different Solvents
The reactivity of this compound derivatives in various solvents has been a subject of interest. For instance, 6-(Trifluoromethyl)comanic acid, a related compound, exhibits regioselective reactions with phenylhydrazine in different solvents, leading to distinct products (Usachev et al., 2009).
Herbicide and Elicitor Applications
This compound has also been evaluated as a potential herbicide and abiotic elicitor. In a study, derivatives of pyrazine-2-carboxylic acid were synthesized and tested for their herbicidal activity and their ability to influence the accumulation of flavonoids in plant cultures (Doležal et al., 2007).
Crystallographic and Structural Analysis
Researchers have also studied the crystal structures of various derivatives of pyrazinecarboxylic acids, including this compound. These studies contribute to a better understanding of the molecular interactions and properties of these compounds (Alfonso et al., 2001).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
6-(trifluoromethyl)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQESYINDCIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060812-74-9 | |
Record name | 6-(trifluoromethyl)pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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